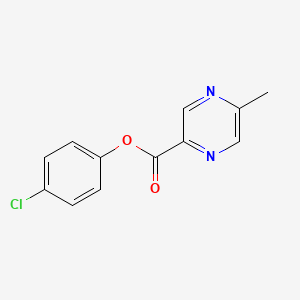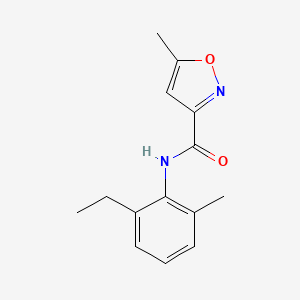
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate, also known as CP-94,253, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrazine derivative has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate are mainly related to its antagonistic effects on the dopamine D4 receptor. This results in a decrease in the release of dopamine and a subsequent decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been shown to reduce drug-seeking behavior in animal models, indicating its potential use in drug addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine signaling through this receptor. However, one of the limitations of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate is its potential off-target effects on other receptors, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate. One direction is the development of more selective dopamine D4 receptor antagonists that have fewer off-target effects. Another direction is the exploration of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate's potential use in drug addiction treatment and its effects on other neurological disorders. Finally, the development of more efficient synthesis methods for (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves the reaction of 4-chloroaniline and 5-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate as a white crystalline solid with a melting point of 161-163°C.
Applications De Recherche Scientifique
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research is neuroscience, where (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been shown to act as a selective antagonist of the dopamine D4 receptor. This receptor is involved in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
(4-chlorophenyl) 5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-15-11(7-14-8)12(16)17-10-4-2-9(13)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCGMXZOWHKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)



![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)

![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)


![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
